molecular formula C20H16N2O4S B4646585 4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one

4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one

Cat. No.: B4646585
M. Wt: 380.4 g/mol
InChI Key: CHPATGWRKBIUFF-UHFFFAOYSA-N
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Description

4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticoagulant properties. The incorporation of the 1,3,4-oxadiazole moiety into the coumarin structure enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one involves multiple steps. One common method starts with the preparation of 4-methyl-7-hydroxycoumarin, which is then converted into 4-methyl-7-(2-bromoethoxy)coumarin. This intermediate is reacted with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Investigated for its anticoagulant properties and potential use in treating cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one involves its interaction with various molecular targets. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. The coumarin structure can inhibit enzymes involved in blood clotting, providing anticoagulant effects. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-(5-phenyl-1,3,4-oxadiazol-2-yl methoxy) coumarin
  • 4-methyl-7-(5-amino-1,3,4-oxadiazol-2-yl methoxy) coumarin

Uniqueness

Compared to similar compounds, 4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one exhibits unique properties due to the presence of the thioether linkage. This linkage can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Properties

IUPAC Name

4-methyl-7-[2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-13-11-18(23)25-17-12-15(7-8-16(13)17)24-9-10-27-20-22-21-19(26-20)14-5-3-2-4-6-14/h2-8,11-12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPATGWRKBIUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one
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4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one
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4-methyl-7-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethoxy)-2H-chromen-2-one

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